![molecular formula C13H8ClF3N2O2 B12340976 3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340976.png)
3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid is a complex organic compound characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to a bipyridine structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid typically involves multiple steps, starting with the preparation of the bipyridine core. One common method involves the reaction of 2-chloro-6-fluorophenol with 5-methylisoxazole-4-carboxylic acid under controlled conditions . The reaction conditions, such as temperature and reaction time, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may involve the use of catalysts and specific solvents to facilitate the reaction and improve the overall yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and oxidizing/reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may produce various substituted bipyridine derivatives .
Applications De Recherche Scientifique
3-Chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can result in various biological effects, such as inhibition of microbial growth or disruption of metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate for the synthesis of crop-protection products.
3-Chloro-6-(trifluoromethyl)pyridazine: Known for its applications in pharmaceuticals and agrochemicals.
Uniqueness
Its ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound for scientific research and industrial applications .
Propriétés
Formule moléculaire |
C13H8ClF3N2O2 |
|---|---|
Poids moléculaire |
316.66 g/mol |
Nom IUPAC |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H8ClF3N2O2/c1-6-9(12(20)21)2-7(4-18-6)11-10(14)3-8(5-19-11)13(15,16)17/h2-5H,1H3,(H,20,21) |
Clé InChI |
ZHFRDQAZPOOPLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


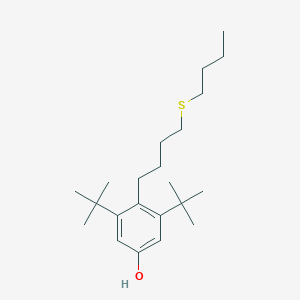
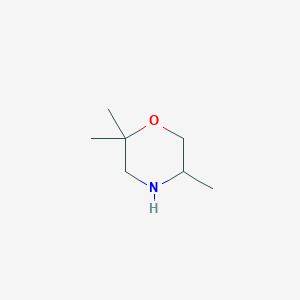
![3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate](/img/structure/B12340908.png)
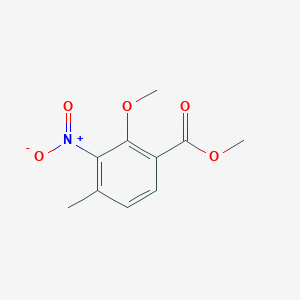
![1-Piperidineethanesulfonamide, 4-hydroxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12340918.png)
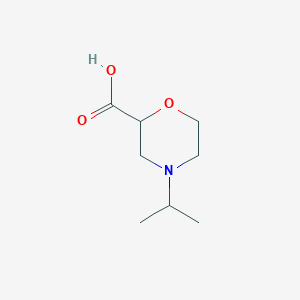

![3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340939.png)
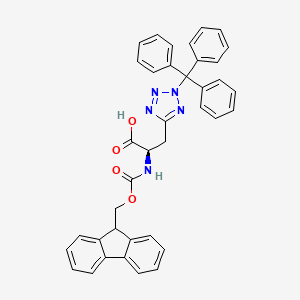
![Tert-butyl 4-[(6-bromopyridin-2-yl)methylamino]piperidine-1-carboxylate](/img/structure/B12340954.png)
![Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide](/img/structure/B12340958.png)

![1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B12340969.png)

